molecular formula C10H9N3 B6588739 4-(pyridin-3-yl)pyridin-3-amine CAS No. 1368332-70-0

4-(pyridin-3-yl)pyridin-3-amine

Cat. No.: B6588739
CAS No.: 1368332-70-0
M. Wt: 171.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yl)pyridin-3-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-bromopyridine with 3-aminopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually in an organic solvent such as toluene or ethanol, and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted bipyridine derivatives with different functional groups.

Scientific Research Applications

4-(pyridin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. Its potential as a CDK2 inhibitor and anticancer agent further distinguishes it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-3-yl)pyridin-3-amine involves the reaction of 3-cyanopyridine with 3-aminopyridine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "3-cyanopyridine", "3-aminopyridine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 3-cyanopyridine and 3-aminopyridine in a suitable solvent (e.g. ethanol).", "Step 2: Add the reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and acidify the mixture with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1368332-70-0

Molecular Formula

C10H9N3

Molecular Weight

171.2

Purity

93

Origin of Product

United States

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